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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104

A detailed comparative analysis of the spectroscopic signatures of 1-phenyl-1-octanone, 1-
phenyl-2-octanone, 1-phenyl-3-octanone, and 4-phenyl-2-octanone reveals key differences in
their molecular fingerprints, providing researchers, scientists, and drug development
professionals with a valuable guide for their identification and characterization.

The positional isomerism in octanophenones, where the phenyl group and carbonyl group
occupy different locations on the octanoyl chain, gives rise to distinct spectroscopic properties.
This guide provides a comprehensive comparison of four such isomers, leveraging Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to
elucidate their structural nuances.

Unveiling the Structures: A Comparative Data
Overview

The spectroscopic data for the four octanophenone isomers are summarized below,
highlighting the key diagnostic features that enable their differentiation.

Table 1: *H NMR Spectroscopic Data for Octanophenone Isomers (CDCls)
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Compound

Aromatic Protons
(ppm)

Protons o to
Carbonyl (ppm)

Other Aliphatic
Protons (ppm)

1-Phenyl-1-octanone

~7.95 (d, 2H), ~7.55
(t, 1H), ~7.45 (t, 2H)

~2.95 (t, 2H)

~1.70 (m, 2H), ~1.30
(m, 8H), ~0.90 (t, 3H)

1-Phenyl-2-octanone

~7.20-7.35 (m, 5H)

~3.65 (s, 2H)

~2.40 (t, 2H), ~1.55
(m, 2H), ~1.25 (m,
6H), ~0.88 (t, 3H)

1-Phenyl-3-octanone

~7.15-7.30 (m, 5H)

~2.75 (t, 2H), ~2.40 (t,
2H)

~1.55 (m, 2H), ~1.25
(m, 6H), ~0.90 (t, 3H)

4-Phenyl-2-octanone

~7.10-7.30 (m, 5H)

~2.10 (s, 3H), ~2.70
(d, 2H)

~3.10 (m, 1H), ~1.60
(m, 2H), ~1.25 (m,
4H), ~0.85 (t, 3H)

Table 2: 13C NMR Spectroscopic Data for Octanophenone Isomers (CDCIs)

Carbonyl Carbon

Aromatic Carbons

Aliphatic Carbons

Compound
(C=0) (ppm) (ppm) (ppm)
~38.5, ~31.5, ~29.0,
~137.0, ~133.0,
1-Phenyl-1-octanone ~200.5 ~29.0, ~24.0, ~22.5,
~128.5, ~128.0
~14.0
~50.0, ~43.0, ~31.5,
~134.5, ~129.0,
1-Phenyl-2-octanone ~209.0 ~29.0, ~23.5, ~22.5,
~128.5, ~127.0
~14.0
~45.0, ~40.0, ~30.0,
~141.5, ~128.5,
1-Phenyl-3-octanone ~211.0 ~29.0, ~23.5, ~22.5,
~128.0, ~126.0
~14.0
~51.0, ~45.0, ~36.0,
~142.5, ~128.5,
4-Phenyl-2-octanone ~208.5 ~31.5, ~29.0, ~22.5,
~127.0, ~126.0

~14.0

Table 3: Key IR Absorption Frequencies for Octanophenone Isomers (cm~1)
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Aromatic C=C C-H Stretch C-H Stretch
Compound C=0 Stretch . . .
Stretch (Aromatic) (Aliphatic)
1-Phenyl-1-
~1685 ~1600, ~1450 ~3060 ~2950-2850
octanone
1-Phenyl-2- ~1605, ~1495,
~1715 ~3030 ~2930-2860
octanone ~1455
1-Phenyl-3- ~1600, ~1495,
~1710 ~3030 ~2930-2855
octanone ~1450
4-Phenyl-2- ~1600, ~1495,
~1715 ~3030 ~2930-2860
octanone ~1450

Table 4: Mass Spectrometry Data (m/z) for Octanophenone Isomers

Compound Molecular lon (M) Key Fragment lons

105 (CsHsCO*), 120, 77

1-Phenyl-1-octanone 204

(CeHs™)
1-Phenyl-2-octanone 204 91 (CsH7%), 113, 43
1-Phenyl-3-octanone 204 91 (CsH7™), 105, 71, 43
4-Phenyl-2-octanone 204 133, 105, 91 (C7H+%), 43

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The
general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. *H and 3C NMR spectra were recorded on a spectrometer operating at
a proton frequency of 400 MHz. For 'H NMR, the chemical shifts are reported in parts per
million (ppm) relative to TMS (d 0.00). For 13C NMR, the chemical shifts are reported in ppm
relative to the CDCls solvent signal (& 77.16).
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Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin
film of the neat liquid sample was placed between two sodium chloride plates. The spectra

were recorded in the range of 4000-600 cm™—1.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-
MS) with an electron ionization (El) source. The electron energy was set to 70 eV. The mass-
to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded. The
fragmentation of aromatic ketones typically involves cleavage of the bond alpha to the carbonyl
group. A prominent peak for aromatic ketones is often the benzoyl cation (ArC=0+*).[1] The
McLafferty rearrangement is another common fragmentation pathway if an abstractable
gamma-hydrogen is present.[1]

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis for the comparison of octanophenone isomers

can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Octanophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677104#spectroscopic-comparison-of-
octanophenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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